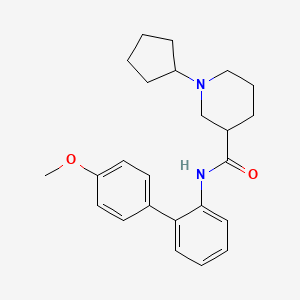
6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol, also known as ABT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. ABT is a triazine derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol involves the inhibition of PARP activity. PARP is an enzyme that is involved in DNA repair pathways, specifically in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death. 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol specifically targets PARP1 and PARP2, which are the most abundant isoforms of PARP in cells.
Biochemical and Physiological Effects:
6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has been found to exhibit unique biochemical and physiological effects. In addition to its PARP inhibitory activity, 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has been shown to induce autophagy, a cellular process that involves the degradation and recycling of cellular components. 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has also been found to inhibit the activity of the enzyme mono(ADP-ribosyl)transferase (ART), which is involved in DNA damage response pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol in lab experiments is its specificity for PARP1 and PARP2 isoforms. This allows for the selective inhibition of PARP activity without affecting other DNA repair pathways. However, one limitation of using 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol is its low solubility in water, which can make it difficult to administer in in vivo experiments.
Direcciones Futuras
There are several potential future directions for 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol research. One direction is the development of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol's potential use in combination with other chemotherapeutic agents for cancer treatment. Additionally, the role of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol in other cellular processes, such as inflammation and immune response, could be explored.
Métodos De Síntesis
The synthesis of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol involves the reaction of 2-amino-5-bromobenzonitrile with butyl mercaptan and potassium thiocyanate in the presence of a base. The reaction occurs through the formation of an intermediate thiolate anion, which then reacts with the bromine atom on the benzene ring to form the desired 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol product. The yield of 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol can be improved by optimizing reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has been found to exhibit potential use in various scientific research applications. One of the most significant applications is in the field of cancer research. 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol has been shown to inhibit the activity of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair pathways. Inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, making 6-(2-amino-5-bromophenyl)-3-(butylthio)-1,2,4-triazin-5-ol a potential chemotherapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
6-(2-amino-5-bromophenyl)-3-butylsulfanyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4OS/c1-2-3-6-20-13-16-12(19)11(17-18-13)9-7-8(14)4-5-10(9)15/h4-5,7H,2-3,6,15H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIMQCHTJUKRKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(C(=O)N1)C2=C(C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3,5-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6070607.png)
![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B6070609.png)

![2-allyl-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6070629.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6070632.png)

![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B6070647.png)
![1-methyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6070650.png)
![1-(3-chlorophenyl)-4-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6070658.png)
![5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid](/img/structure/B6070663.png)
![N-[2-(2-ethoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B6070666.png)

![2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6070704.png)
![2-methyl-6-[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6070715.png)